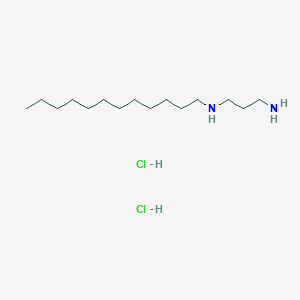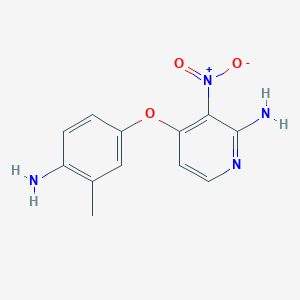
N1-Dodecylpropane-1,3-diamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-Dodecylpropane-1,3-diamine dihydrochloride is a chemical compound with the molecular formula C15H35N3·2HCl. It is a derivative of 3-aminopropylamine, where one of the hydrogen atoms on the nitrogen is replaced by a dodecyl group. This compound is typically used in various chemical and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-Dodecylpropane-1,3-diamine dihydrochloride typically involves the reaction of 3-aminopropylamine with dodecyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the amine group of 3-aminopropylamine attacks the carbon atom of dodecyl chloride, resulting in the formation of 3-Dodecylaminopropylamine. The product is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common to maintain consistency and efficiency in production.
Analyse Des Réactions Chimiques
Types of Reactions
N1-Dodecylpropane-1,3-diamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Halogenated compounds or other electrophiles can be used in the presence of a base.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Primary amines.
Substitution: Various substituted amines depending on the electrophile used.
Applications De Recherche Scientifique
N1-Dodecylpropane-1,3-diamine dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of surfactants and emulsifiers.
Mécanisme D'action
The mechanism of action of N1-Dodecylpropane-1,3-diamine dihydrochloride involves its interaction with biological membranes. The dodecyl group allows the compound to integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and transport mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Diaminopropane: A simple diamine with similar structural features but lacks the long dodecyl chain.
Cetirizine: An antihistamine with a different functional group but similar amphiphilic properties.
Uniqueness
N1-Dodecylpropane-1,3-diamine dihydrochloride is unique due to its long hydrophobic dodecyl chain, which imparts distinct amphiphilic properties. This makes it particularly useful in applications involving interactions with lipid membranes and surfactant properties.
Propriétés
Formule moléculaire |
C15H36Cl2N2 |
|---|---|
Poids moléculaire |
315.4 g/mol |
Nom IUPAC |
N'-dodecylpropane-1,3-diamine;dihydrochloride |
InChI |
InChI=1S/C15H34N2.2ClH/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16;;/h17H,2-16H2,1H3;2*1H |
Clé InChI |
KNTZTPIYMQAXAP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCNCCCN.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,4-Dimethyl-3-oxa-2,7-diazabicyclo[3.3.0]octane](/img/structure/B8423049.png)

![(4R,4aR,7aR,12bS)-9-methoxy-3-methyl-1,2,4,4a,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;(2R,3R)-2,3-dihydroxybutanedioic acid;hydrate](/img/structure/B8423054.png)



![[6-Fluoro-5-(5-methoxy-benzofuran-2-yl)-pyridin-2-yl]-carbamic acid tert-butyl ester](/img/structure/B8423072.png)




